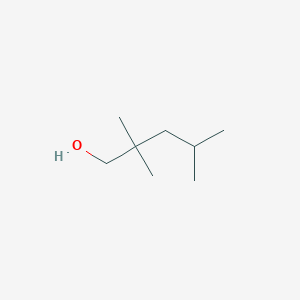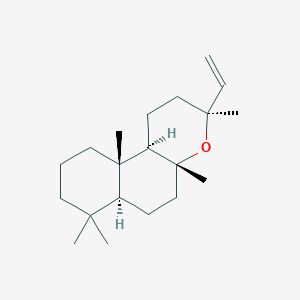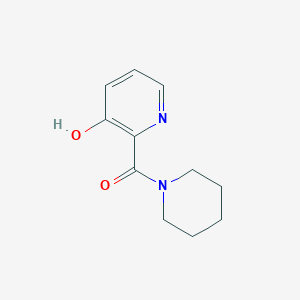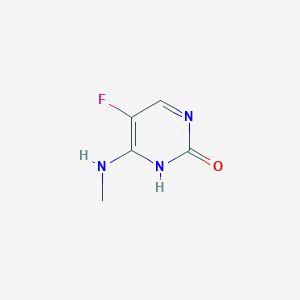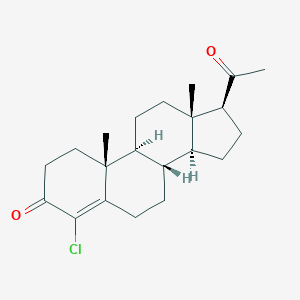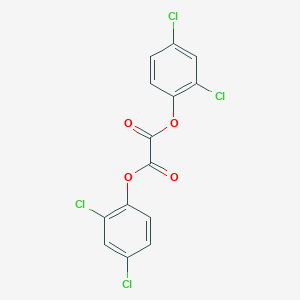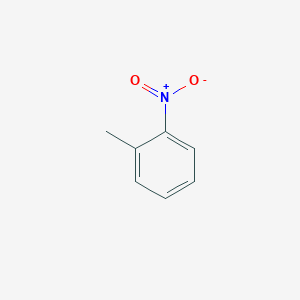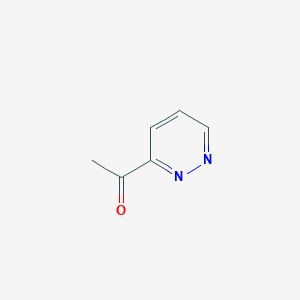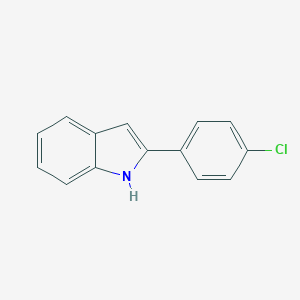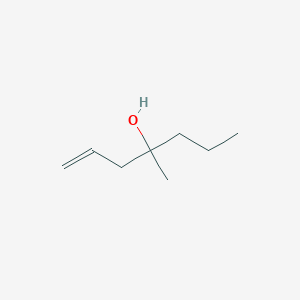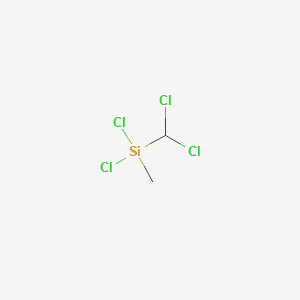
Silane, dichloro(dichloromethyl)methyl-
Descripción general
Descripción
Synthesis Analysis
The synthesis of multifunctional (chloromethyl)silanes, including "Silane, dichloro(dichloromethyl)methyl-", involves coupling reactions between (chloromethyl)lithium and chlorosilanes. This synthesis process has been detailed in the work of Daiß et al. (2004) where they used bromochloromethane and n-butyllithium in tetrahydrofuran to generate (chloromethyl)lithium, which was then reacted with chlorosilanes to produce compounds like Cl2Si(CH2Cl)2 (Daiß et al., 2004).
Molecular Structure Analysis
The molecular structure of these silanes is characterized by NMR studies and, in some cases, single-crystal X-ray diffraction. These techniques provide insight into the molecular conformation and structural properties of the synthesized silanes, including "Silane, dichloro(dichloromethyl)methyl-" (Daiß et al., 2004).
Chemical Reactions and Properties
Silane compounds, such as "Silane, dichloro(dichloromethyl)methyl-", undergo various chemical reactions, including those with organolithium reagents. These reactions are crucial for the production of intermediate organolithium derivatives and for the synthesis of novel kinetically stabilized silenes, as discussed in the research by Schmohl et al. (2001) (Schmohl et al., 2001).
Physical Properties Analysis
The physical properties of "Silane, dichloro(dichloromethyl)methyl-" and similar compounds, such as vapor phase chlorination behavior, are important for understanding their reactivity and stability under different conditions. Studies like those conducted by Chen (1957) provide insights into how structural elements like Si-Cl bonds influence the chlorination process in silanes (Chen, 1957).
Chemical Properties Analysis
The chemical properties of these silanes, including their reactivity and stability, are key to their applications in synthetic chemistry. Research exploring these properties often focuses on the synthesis, reactions, and mechanism of formation of these compounds, as illustrated in studies like those by Kobayashi and Pannell (1991), which investigate the low-temperature reactions of chlorosilanes (Kobayashi & Pannell, 1991).
Aplicaciones Científicas De Investigación
Friedel–Crafts Alkylation : This compound is used in Friedel–Crafts alkylation reactions with benzene, forming (polyphenylmethyl)silanes. The reactions vary in temperature depending on the number of electron-donating methyl groups at the silicon. This process demonstrates the compound's utility in organic synthesis and its reactivity with aromatic hydrocarbons (Yoo, Kim, Cho, & Jung, 2001).
Synthesis of Kinetically Stabilized Silenes : Research shows its use in the synthesis of novel kinetically stabilized silenes through reactions with organolithium reagents. These silenes have potential applications in various chemical syntheses and material science (Schmohl, Reinke, & Oehme, 2001).
Synthesis of Silicon Species with Aryl-OCO- or Aryl-SCS-Type Pincer Ligands : This compound reacts with lithiated aryl pincer ligands, leading to chlorosilanes with potential applications in organometallic chemistry and catalysis (Bockholt et al., 2009).
Hydrolysis and Etherification Reactions : It is used in hydrolysis and etherification reactions to produce novel compounds like silanediols and diethoxysilanes. These reactions are fundamental in the field of silicon-based organic chemistry (Dorofeenko et al., 1969).
Vapor Phase Chlorination : This compound is involved in the vapor phase chlorination of methyl silanes, providing insights into the reactivity and properties of silicon-containing compounds (Chen, 1957).
Synthesis and Properties of Polysilanes : It is used in the synthesis of polysilanes with substituted benzophenanthrene groups, exploring their conducting and thermal properties. This research is significant for the development of new materials in electronics and photonics (Li, Qiu, Jiang, Lai, & Feng, 2007).
Study of Conformational Stability and Vibrational Assignments : Its use in the study of conformational stability and vibrational assignments in compounds provides valuable information for the understanding of molecular dynamics and structure (Durig, Nashed, Jin, & Guirgis, 1998).
Safety And Hazards
Silane, dichloro(dichloromethyl)methyl- is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic if inhaled . It should be stored in a well-ventilated place, kept away from heat/sparks/open flames/hot surfaces, and kept tightly closed .
Propiedades
IUPAC Name |
dichloro-(dichloromethyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl4Si/c1-7(5,6)2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNYHTVOHRUIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061780 | |
| Record name | Silane, dichloro(dichloromethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dichloro(dichloromethyl)methyl- | |
CAS RN |
1558-31-2 | |
| Record name | Dichloro(dichloromethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichloro(dichloromethyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloro(dichloromethyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichloro(dichloromethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(dichloromethyl)methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



